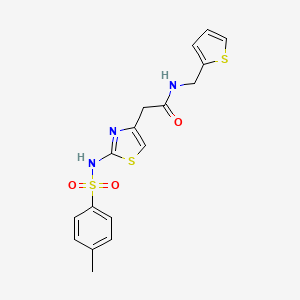

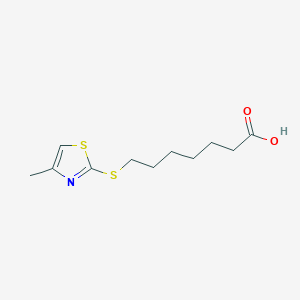

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. MTA belongs to the class of compounds called sulfonamides, which are known for their antibacterial and antifungal properties.

科学的研究の応用

Structural Analysis and Metabolic Stability

A study by Stec et al. (2011) discussed the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the importance of various heterocycles in improving metabolic stability. The investigation into 6,5-heterocycles as alternatives to benzothiazole rings suggests a strategic approach to enhance drug profiles by modifying structural components, which could be relevant to the compound (Stec, M. et al., 2011).

Anticonvulsant and Antimicrobial Applications

Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating them for anticonvulsant activity. This research underscores the potential of sulfonamide derivatives in developing treatments for convulsion, pointing to the broader applicability of such compounds in medicinal chemistry (Farag, A. A. et al., 2012).

Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use, demonstrating the versatility of sulfonamide derivatives in addressing bacterial and fungal infections (Darwish, E. et al., 2014).

Carbonic Anhydrase Inhibition for Therapeutic Applications

A study by Carta et al. (2017) investigated sulfonamide derivatives as inhibitors of human carbonic anhydrase isoforms, relevant for treating various pathologies like cancer and obesity. This research highlights the therapeutic potential of sulfonamide-based inhibitors in targeting enzymes involved in disease processes (Carta, F. et al., 2017).

Glutaminase Inhibition for Cancer Therapy

Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including sulfonamide derivatives, as inhibitors of kidney-type glutaminase (GLS) for cancer therapy. This study illustrates the role of sulfonamide modifications in developing potent cancer therapeutics with improved solubility and efficacy (Shukla, K. et al., 2012).

特性

IUPAC Name |

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S3/c1-12-4-6-15(7-5-12)26(22,23)20-17-19-13(11-25-17)9-16(21)18-10-14-3-2-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICFLKQLVBLISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)

![[1-(Prop-2-en-1-yl)cyclobutyl]methanol](/img/structure/B2699064.png)